molecular formula C15H17NO4 B6619242 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate CAS No. 923156-10-9

2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate

Cat. No.: B6619242
CAS No.: 923156-10-9
M. Wt: 275.30 g/mol
InChI Key: WUNABSBNOKFYCR-UHFFFAOYSA-N
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Description

2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is an organic compound with the molecular formula C15H17NO4. It is a derivative of benzoic acid and piperidine, featuring a formyl group and an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate typically involves the esterification of 4-formylbenzoic acid with 2-oxo-2-(1-piperidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is not well-documented. its structure suggests it could interact with various biological targets, such as enzymes or receptors, through its formyl and ester functional groups. These interactions could modulate biochemical pathways and lead to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-(1-piperidinyl)ethyl 4-hydroxybenzoate
  • 2-Oxo-2-(1-piperidinyl)ethyl 4-methoxybenzoate
  • 2-Oxo-2-(1-piperidinyl)ethyl 4-aminobenzoate

Uniqueness

2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate is unique due to the presence of the formyl group, which can undergo specific reactions such as oxidation and reduction. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .

Properties

IUPAC Name

(2-oxo-2-piperidin-1-ylethyl) 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-10-12-4-6-13(7-5-12)15(19)20-11-14(18)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNABSBNOKFYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201252533
Record name 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923156-10-9
Record name 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923156-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-(1-piperidinyl)ethyl 4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201252533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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